molecular formula C17H24FN3O4 B1463675 Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate CAS No. 932374-58-8

Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate

Cat. No. B1463675
CAS RN: 932374-58-8
M. Wt: 353.4 g/mol
InChI Key: AYCCCHHJWYDDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate” is a sterically congested piperazine derivative . It is a 4-aryl piperidine and can be useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Molecular Structure Analysis

The piperazine ring in the compound is present in a chair conformation with di-equatorial substitution. Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis as an Intermediate : Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010) and in the preparation of key intermediates for crizotinib, a drug used in cancer therapy (D. Kong et al., 2016).

  • Structural Analysis : The compound's molecular structure and conformation have been studied using techniques like X-ray diffraction, FT-IR, NMR spectroscopy, and density functional theory. This analysis provides insights into its stability and molecular conformations, which are crucial for its application in drug synthesis and other chemical processes (Zhi-Ping Yang et al., 2021).

  • Synthetic Method Optimization : Research has been conducted to optimize the synthetic methods for tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate and related compounds. These optimizations focus on improving yields and simplifying the synthesis process, which is critical for industrial-scale production (Min Wang et al., 2015).

  • Role in Developing Novel Compounds : This compound plays a role in developing new compounds with potential applications in various fields, including pharmaceuticals and materials science. For example, it has been used in synthesizing novel fluorene compounds for selective sensing applications (Yingying Han et al., 2020).

Mechanism of Action

properties

IUPAC Name

tert-butyl 4-(4-fluoro-5-methyl-2-nitroanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O4/c1-11-9-14(15(21(23)24)10-13(11)18)19-12-5-7-20(8-6-12)16(22)25-17(2,3)4/h9-10,12,19H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCCCHHJWYDDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])NC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,4-Difluoro-2-methyl-5-nitrobenzene (1.5 mol, 260 mg) in dimethylformamide (10 mL) was treated under argon at room temperature with 1,1-dimethylethyl 4-amino-1-piperidinecarboxylate (1.5 mmol, 300.5 mg, 1 eq) and diisopropylethylamine (1.5 mmol, 260 μL, 1 eq) then stirred at 70 (→80) ° C. for 38 h. The mixture was concentrated under vacuum, treated with water and extracted twice with ether. Organics were combined, dried on MgSO4 and concentrated under vacuum to give a red-brown residue which was chromatographed (0-25% ethyl acetate/petrol ether 6 CV) to give the title compound as a red solid (0.96 mmol, 340 mg, 64% yield). M+H=298.07, main fragment (molecule has lost its tert-butyl group).
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
300.5 mg
Type
reactant
Reaction Step One
Quantity
260 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.